Distinct Sec61α Mutation Resistance Profile Separates Coibamide A from Apratoxin A and Other Known Sec61 Inhibitors
Coibamide A demonstrates a mechanistically distinct binding mode on Sec61α relative to apratoxin A and all previously known Sec61 inhibitors. The Sec61α R66I mutant, which was identified from human HCT116 cells and confers strong resistance to apratoxin A, mycolactone, and all other characterized Sec61 inhibitors, remains fully sensitive to Coibamide A [1]. An unbiased resistance screen further identified the Coibamide A-specific resistance mutation S71P, confirming nonidentical binding sites for Coibamide A and apratoxin A [1].
| Evidence Dimension | Resistance profile to Sec61α R66I mutation |
|---|---|
| Target Compound Data | Coibamide A retains full cytotoxic activity |
| Comparator Or Baseline | Apratoxin A and all previously known Sec61 inhibitors show strong resistance to R66I mutant |
| Quantified Difference | Qualitative differential sensitivity: Coibamide A active, comparators inactive |
| Conditions | Human HCT116 colorectal carcinoma cells expressing Sec61α R66I mutant [1] |
Why This Matters
This differential resistance profile confirms that Coibamide A cannot be substituted with apratoxin A or other Sec61 inhibitors for target engagement studies, as the binding site interactions are fundamentally non-equivalent.
- [1] Tranter D, Paatero AO, Kawaguchi S, Kazemi S, Serrill JD, Kellosalo J, Vogel WK, Richter U, Mattos DR, Wan X, Thornburg CC, Oishi S, McPhail KL, Ishmael JE, Paavilainen VO. Coibamide A Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins. ACS Chem Biol. 2020;15(8):2125-2136. doi:10.1021/acschembio.0c00325. PMID: 32658447. View Source
